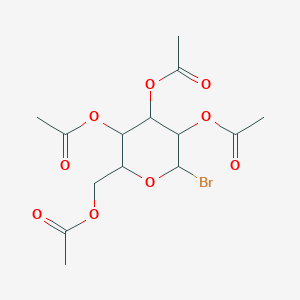

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosylbromid

Übersicht

Beschreibung

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide is a chemical compound with the molecular formula C14H19BrO9 and a molecular weight of 411.2 g/mol . It is a derivative of galactose, a type of sugar, and is commonly used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives . The compound is characterized by its white to pale yellow solid form and is sparingly soluble in water but soluble in organic solvents such as chloroform, ethyl acetate, and methanol .

Wissenschaftliche Forschungsanwendungen

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Industry: It is used in the production of dyes, polymers, and other materials that require glycosylation.

Wirkmechanismus

Target of Action

It is known to be used as an organic condensation reagent for chemistries such as n- and s- galactosylation reactions .

Mode of Action

The compound interacts with its targets through galactosylation reactions . It is used as a reagent in the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .

Action Environment

It is known to be sensitive to temperature and should be stored under inert gas at temperatures below 0°c .

Biochemische Analyse

Biochemical Properties

It is known that this compound is used as a reagent in the synthesis of various biochemical compounds . It is involved in N- and S- galactosylation reactions, which are important for the modification of proteins and other biomolecules

Molecular Mechanism

It is known to be involved in N- and S- galactosylation reactions, which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known to be involved in the synthesis of biochemical compounds, which suggests that it may interact with various enzymes or cofactors

Vorbereitungsmethoden

The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide typically involves the acetylation of D-galactose followed by bromination. Here is a detailed synthetic route:

Acetylation of D-galactose: D-galactose is acetylated using acetic anhydride in the presence of sodium acetate. The reaction is carried out by heating the mixture under reflux conditions.

Bromination: The acetylated galactose is then treated with hydrogen bromide in acetic acid at 0°C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC).

Analyse Chemischer Reaktionen

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide undergoes several types of chemical reactions, including:

Substitution Reactions: It is commonly used as a glycosyl donor in glycosylation reactions.

Condensation Reactions: It is used in organic condensation reactions for the synthesis of spacer-equipped phosphorylated di-, tri-, and tetrasaccharide fragments of O-specific polysaccharides.

Common reagents and conditions used in these reactions include Lewis acids like silver triflate or boron trifluoride etherate, which facilitate the formation of glycosidic bonds . The major products formed from these reactions are various glycosides and oligosaccharides.

Vergleich Mit ähnlichen Verbindungen

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide can be compared with other similar compounds such as:

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide: This compound is similar in structure but derived from glucose instead of galactose. It is used in similar glycosylation reactions but may exhibit different reactivity due to the difference in sugar configuration.

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide: Another similar compound derived from mannose. It is also used in glycosylation reactions but has unique properties due to the mannose configuration.

The uniqueness of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide lies in its specific reactivity and application in the synthesis of galactose-containing glycoconjugates, which are important in various biological processes.

Biologische Aktivität

Overview

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide is a glycosyl donor used in various synthetic applications, particularly in the field of carbohydrate chemistry. Its biological activity is primarily linked to its role in glycosylation reactions, where it participates in the formation of glycosidic bonds. This compound has garnered attention for its potential applications in drug development and biochemical research.

Target of Action

The primary target of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide is glycosyltransferases, enzymes that facilitate the transfer of glycosyl groups to acceptor molecules. This interaction is crucial for the synthesis of beta-galactosides and other complex carbohydrates.

Mode of Action

The compound undergoes hydrolysis under physiological conditions, releasing the active galactose moiety which can then engage with specific proteins or enzymes. This process is essential for modifying glycosylation patterns on proteins and lipids, influencing various cellular functions such as signaling and metabolism.

Cellular Effects

The biological activity of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide extends to various cellular processes:

- Glycosylation Modulation : The compound alters glycosylation patterns on proteins and lipids, which can impact cell signaling pathways and gene expression .

- Influence on Metabolism : Changes in glycosylation can lead to significant alterations in cellular metabolism and overall cellular health.

Pharmacokinetics

The pharmacokinetic properties indicate that the compound is sensitive to moisture and may degrade under certain conditions. Its stability is crucial for maintaining its biological activity during experimental applications.

Research Findings

Several studies have investigated the biological implications of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can effectively modify glycosylation patterns without inducing significant toxicity at lower doses. These modifications have been linked to enhanced cell signaling and metabolic responses .

- Animal Models : Research involving animal models has shown that varying dosages can lead to different biological outcomes. Lower doses were found to be effective in modifying glycosylation with minimal adverse effects.

Comparative Analysis

To understand the unique properties of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Functional Group | Biological Activity |

|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide | Bromide | Glycosylation donor; modifies protein glycosylation patterns |

| 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate | Isothiocyanate | Used in similar synthetic applications but with different reactivity |

| 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl formamide | Formamide | Investigated for drug delivery systems; distinct chemical properties |

This table highlights how variations in functional groups lead to differences in reactivity and applications within biochemical research.

Case Study 1: Glycosylation Patterns

In a study focused on the effects of this compound on glycosylation patterns in cancer cells, it was observed that treatment with 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide resulted in altered expression levels of various glycoproteins associated with tumor progression. This suggests potential therapeutic implications for targeting cancer cell metabolism through glycosylation modulation.

Case Study 2: Drug Development

Another research initiative explored the use of this compound as a building block for synthesizing novel glycoprotein-based drugs. The findings indicated that incorporating this compound into drug formulations could enhance bioavailability and efficacy by improving solubility and stability.

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAYKKUWALRRPA-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314790 | |

| Record name | α-Acetobromogalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3068-32-4 | |

| Record name | α-Acetobromogalactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3068-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Acetobromogalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetra-O-acetyl-α-D-galactopyranosyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.